胸腺肽

描述

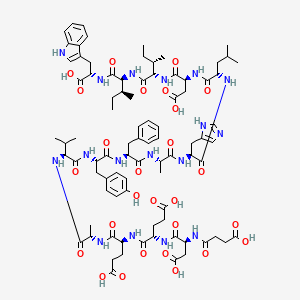

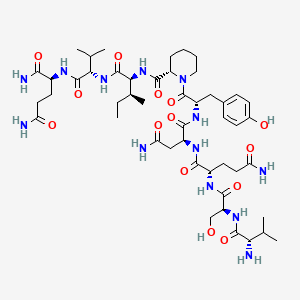

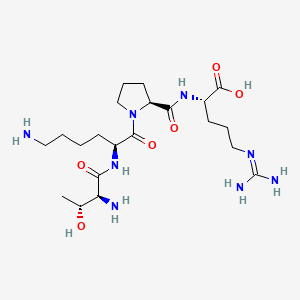

TUFTSIN is a synthetic polymer derived from the natural immunomodulator tuftsin. Tuftsin is a tetrapeptide composed of threonine, lysine, proline, and arginine. It is located in the Fc-domain of the heavy chain of immunoglobulin G and has an immunostimulatory effect. TUFTSIN retains the biological activity of tuftsin and is used to enhance immune responses in various applications .

科学研究应用

TUFTSIN has a wide range of scientific research applications, including:

作用机制

Target of Action

Tuftsin, also known as Polytuftsin, is a tetrapeptide (Thr-Lys-Pro-Arg, TKPR) located in the Fc-domain of the heavy chain of immunoglobulin G . It primarily targets the neuropilin-1 (Nrp1) receptor and ACE2 . These receptors play a crucial role in modulating TGF-β, cGMP, and Ca2+ signaling , and are involved in facilitating SARS-CoV-2 infection .

Mode of Action

Tuftsin interacts with its targets, leading to various changes in the cellular environment. It induces leukocytes to become cytotoxic effector cells and stimulates phagocytosis in macrophages and microglia . It also exerts some immune-related functions . Molecular docking results revealed that tuftsin could combine with ACE2 and Nrp1 in stable structures .

生化分析

Biochemical Properties

Tuftsin interacts with several enzymes, proteins, and other biomolecules. It is released from the Fc fragment of IgG by the enzyme cleavage of an endocarboxy-peptidase in the spleen and a leukokininase on the outer membrane of neutrophilic leukocytes . Tuftsin has been shown to target ACE2 and exert some immune-related functions . It also has a broad spectrum of activities mainly associated with immune functions and exerts effects on phagocytic cells, especially macrophages .

Cellular Effects

Tuftsin influences various types of cells and cellular processes. It stimulates phagocytosis in polymorphonuclear leukocyte (PMN) cells from human, dog, rabbit, and cow, as well as with macrophages from the lung and peritoneal cavity of mice, and guinea pig and mouse bone marrow cells . Tuftsin also enhances cell locomotion, superoxide anion production, IgE-dependent cellular cytotoxicity, β-glycuronidase release, and IL-1 production .

Molecular Mechanism

At the molecular level, tuftsin exerts its effects through binding interactions with biomolecules and changes in gene expression. Molecular docking results revealed that tuftsin could combine with ACE2 and NRP1 in stable structures, and their interacted regions cover the binding surfaces of S1-protein with the two receptors . Using surface plasmon resonance (SPR) analysis, it was confirmed that tuftsin can bind ACE2 and NRP1 directly .

Dosage Effects in Animal Models

The effects of tuftsin vary with different dosages in animal models. For instance, in the Ehrlich ascites carcinoma (EAC) tumor-induced mice model, a significant reduction in the tumor weight and volume was observed upon treating the tumor-bearing mice with palmitoyl tuftsin-grafted dual drug-loaded liposomes .

Metabolic Pathways

It is known that tuftsin is released from the Fc fragment of IgG by the action of specific enzymes .

Transport and Distribution

Tuftsin is transported and distributed within cells and tissues. It is present in tissues and blood, free or bound to the outer membrane of the appropriate phagocyte .

Subcellular Localization

The subcellular localization of tuftsin is primarily on the outer membrane of phagocytic cells: blood neutrophil leukocytes of human and dog, rabbit peritoneal granulocyte . This unique localization plays a crucial role in releasing its own activator .

准备方法

Synthetic Routes and Reaction Conditions: TUFTSIN is synthesized by polymerizing tuftsin or its analogs. The process involves the use of peptide synthesis techniques, where the tetrapeptide units are linked together to form the polymer. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of polytuftsin involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .

化学反应分析

Types of Reactions: TUFTSIN undergoes various chemical reactions, including:

Oxidation: TUFTSIN can be oxidized to form disulfide bonds, which can affect its biological activity.

Reduction: Reduction reactions can break disulfide bonds, restoring the original structure of polytuftsin.

Substitution: TUFTSIN can undergo substitution reactions where specific amino acids are replaced with other residues to modify its properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents under controlled pH and temperature conditions.

Major Products Formed:

Oxidation: Disulfide-linked polytuftsin.

Reduction: Reduced polytuftsin.

Substitution: Modified polytuftsin with altered amino acid sequences.

相似化合物的比较

Tuftsin: The natural tetrapeptide from which polytuftsin is derived.

Leukokinin: Another immunomodulatory peptide with similar effects on phagocytic cells.

Uniqueness of TUFTSIN: TUFTSIN is unique due to its polymeric nature, which enhances its stability and prolongs its biological activity compared to tuftsin. This makes it a more effective immunomodulator for various applications .

属性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40N8O6/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13+,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESDGNYHXIOKRW-YXMSTPNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336069 | |

| Record name | Tuftsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9063-57-4, 112592-90-2 | |

| Record name | Tuftsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009063574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polytuftsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112592902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tuftsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUFTSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF5336J16C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tuftsin exerts its biological effects by binding to specific receptors on the surface of phagocytic cells, primarily macrophages and neutrophils. [, , ] This binding triggers a cascade of intracellular signaling events.

A: Tuftsin binds to neuropilin-1 (Nrp1) on the cell surface. [] Nrp1 itself has a small intracellular domain and requires association with coreceptors to initiate signaling. []

ANone: Tuftsin binding stimulates a variety of macrophage functions including:

- Enhanced Phagocytosis: Tuftsin significantly increases the phagocytic activity of macrophages, allowing them to engulf and eliminate pathogens more efficiently. [, , , , , , ]

- Increased Cytokine Production: Tuftsin can stimulate the release of cytokines like interleukin-1 (IL-1) and tumor necrosis factor (TNF) from macrophages, contributing to the inflammatory response and immune cell recruitment. [, , ]

- Modulation of Macrophage Polarization: Tuftsin can influence the polarization of macrophages towards an anti-inflammatory M2 phenotype, potentially contributing to tissue repair and resolution of inflammation. [, ]

ANone: Tuftsin (Thr-Lys-Pro-Arg) has the molecular formula C20H36N6O5 and a molecular weight of 424.54 g/mol.

A: Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) studies have been employed to investigate the conformation of tuftsin in solution. [, ] These studies suggest that tuftsin adopts a somewhat ordered structure in dimethyl sulfoxide (DMSO) but exists in a random conformation in aqueous solutions. []

ANone: Studies have shown that tuftsin in sterile saline solutions degrades at varying rates depending on the storage temperature:

- 25°C: Complete loss of phagocytosis-stimulating activity within 6 months. []

- 5°C: Rapid loss of activity, significant inhibition of phagocytosis observed after 12 months. []

- -20°C and -70°C: Gradual loss of activity over time. []

ANone: Tuftsin itself does not possess catalytic properties. It is not an enzyme and does not catalyze chemical reactions.

A: Yes, computational methods, including quantum density functional theory (DFT), have been employed to study the molecular properties of tuftsin and its interactions with water molecules. [] These studies provide insights into the conformational changes and hydrogen bonding patterns of tuftsin in hydrated environments.

A: Numerous tuftsin analogues have been synthesized to investigate the relationship between structure and biological activity. [, , ] Key findings include:

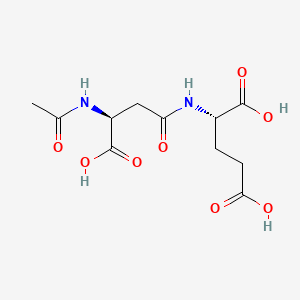

- N-terminal Modifications: Acetylation of the N-terminal threonine residue significantly reduces or abolishes tuftsin's activity, suggesting the importance of this residue for receptor binding and activity. [, ]

- C-terminal Modifications: Deletion or modification of the C-terminal arginine residue generally leads to a decrease or loss of activity, highlighting its role in receptor interaction. []

- "Within-Chain" Modifications: Substitutions or modifications within the peptide chain can have varying effects on activity, depending on the specific alteration and its impact on overall conformation and receptor binding. [, ]

- Tuftsin Dimers: Some tuftsin dimers, such as tuftsinyltuftsin, have demonstrated enhanced biological activity compared to the monomeric peptide. [, ]

A: Yes, substituting L-arginine with D-arginine in the tuftsin sequence results in a significant reduction in activity. [] This suggests that the specific stereochemistry of the amino acids is crucial for optimal receptor interaction and biological function.

ANone: Researchers have explored various approaches to enhance the therapeutic potential of tuftsin, including:

- Liposomal Encapsulation: Encapsulating tuftsin in liposomes has been shown to increase its stability, prolong its circulation time in the bloodstream, and improve its delivery to target cells and tissues. [, , , ]

- Conjugation to Carrier Molecules: Conjugating tuftsin to larger carrier molecules, such as proteins or polymers, can enhance its immunogenicity, improve its stability, and facilitate its targeted delivery. [, , , , ]

ANone: Common in vitro assays include:

- Phagocytosis Assays: Measuring the ability of tuftsin to enhance the uptake of fluorescently labeled particles or microorganisms by macrophages and neutrophils. [, , , , , ]

- Cytokine Release Assays: Quantifying the levels of pro-inflammatory cytokines (e.g., IL-1, TNF) released by macrophages in response to tuftsin stimulation. [, , ]

ANone: Tuftsin has been tested in various animal models, including:

- Murine Models of Bacterial Infection: Tuftsin has demonstrated efficacy in enhancing survival and reducing bacterial burden in mice infected with various pathogens, including Candida albicans and Aspergillus fumigatus. [, ]

- Murine Tumor Models: Tuftsin and its analogues have shown antitumor effects in vivo, inhibiting the growth of various murine tumors. [, , , , ]

- Models of Leishmaniasis: Tuftsin-bearing liposomes loaded with amphotericin B showed superior efficacy against Leishmania donovani infection in hamsters, highlighting its potential in treating parasitic infections. []

ANone: Several approaches are being investigated:

- Liposomal Targeting: Modifying liposomes with specific ligands or antibodies to target them to receptors overexpressed on diseased cells or tissues. [, , ]

ANone: Common techniques include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(2-Carboxyeth-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B1681955.png)

![2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B1681960.png)